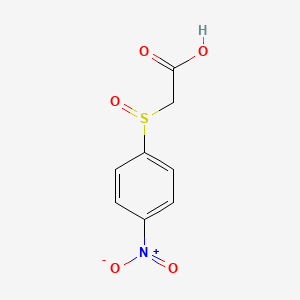
2-(4-Nitrobenzenesulfinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Nitrobenzenesulfinyl)acetic acid is a chemical compound that is related to a family of nitrobenzenesulfonamides and nitrobenzenesulfonyl compounds. These compounds are characterized by the presence of a nitro group attached to a benzene ring which is further connected to a sulfonyl or sulfinyl group. The specific structure and properties of 2-(4-Nitrobenzenesulfinyl)acetic acid are not directly discussed in the provided papers, but insights can be drawn from related compounds and their behaviors.
Synthesis Analysis
The synthesis of related compounds such as hydroxamic acids and ureas from carboxylic acids has been demonstrated using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement . This method provides good yields without racemization under mild conditions and is compatible with various protecting groups. The synthesis process is environmentally friendly and cost-effective as byproducts can be recycled. Although this paper does not directly address the synthesis of 2-(4-Nitrobenzenesulfinyl)acetic acid, the principles of the Lossen rearrangement could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure and vibrational properties of nitrobenzenesulfonamides have been studied using FT-IR, FT-Raman, and DFT quantum chemical calculations . These studies provide insights into the molecular conformation and vibrational analysis of these compounds, which can be related to the structural analysis of 2-(4-Nitrobenzenesulfinyl)acetic acid. The effects of the nitro group on the characteristic bands in the spectra are significant and can influence the overall molecular properties.
Chemical Reactions Analysis
Nitrobenzenesulfonyl compounds are known to participate in various chemical reactions. For instance, 4'-nitrobenzenesulphenanilide has been shown to react with alkynes to produce β-acetoxyvinyl sulphides . This reaction proceeds with trans-stereospecificity and Markovnikov orientation, suggesting a mechanism involving thiirenium ions. Similarly, nitrobenzenesulfonamides can undergo smooth alkylation to give N-alkylated sulfonamides, which can be deprotected to yield secondary amines . These reactions highlight the reactivity of the nitrobenzenesulfonyl group, which could be relevant to the chemical behavior of 2-(4-Nitrobenzenesulfinyl)acetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzenesulfonamides and related compounds are influenced by their molecular structure. The presence of the nitro group and the sulfonyl or sulfinyl moiety contributes to their reactivity and physical characteristics. For example, the nitration of alkoxy-amino-nitrobenzenes leads to the formation of nitro derivatives, indicating the susceptibility of these compounds to electrophilic substitution reactions . The oxidation of benzylic methylene compounds to ketones using a 2-nitrobenzene peroxysulfonyl radical also demonstrates the oxidative potential of these compounds . These properties are likely to be similar for 2-(4-Nitrobenzenesulfinyl)acetic acid, given the structural similarities.
Scientific Research Applications
Synthesis and Chemical Behavior
- 2-Arylsulfenylpyrroles Synthesis : The 2,4-dinitrobenzenesulfenyl and 4-nitrobenzenesulfenyl groups are effective as masking and directing groups at the 2-position of pyrrole. These groups enhance stability toward acid and do not significantly decrease the pyrrolic unit's ability to undergo electrophilic aromatic substitution reactions. Interestingly, 2-(2,4-dinitrobenzenesulfinyl)pyrrole and 2-(4-nitrobenzenesulfinyl)pyrrole showed neither formylation nor nitration, with an increase in nitro groups leading to decreased stability under acidic conditions (Garabatos-Perera et al., 2007).
- 3-Alkyl-3-(alkylamino)indolin-2-ones Synthesis : A key step in synthesizing these compounds involved the base-mediated C-arylation of 2-nitrobenzenesulfonamides, with the resin-bound intermediates undergoing subsequent reactions to form indolinones. The process utilized simple building blocks under mild conditions, offering good yields (Giménez-Navarro et al., 2015).
- Nitrogenous Heterocycles Synthesis : 2-Nos (nitrobenzenesulfonyl) amides are significant intermediates for synthesizing fused nitrogenous heterocycles. They serve as intramolecular arylation agents and are crucial in synthesizing diverse heterocycles in solid-phase applications (Schütznerová & Krchňák, 2017).
Catalysis and Chemical Transformations
- Acetylation Catalysis : 3-Nitrobenzeneboronic acid has been found to efficiently catalyze the acetylation of a wide range of alcohols with acetic anhydride, offering good to excellent yields. This process was highlighted for its mildness, preserving sensitive functional groups during the reactions (Tale & Adude, 2006).
- Lossen Rearrangement and Ureas Synthesis : The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was applied for synthesizing hydroxamic acids and ureas from carboxylic acids. The process is notable for its good yields, absence of racemization, and compatibility with various protecting groups. Additionally, it's environmentally friendly and cost-effective, with the ability to recover and recycle byproducts (Thalluri et al., 2014).
properties
IUPAC Name |
2-(4-nitrophenyl)sulfinylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5S/c10-8(11)5-15(14)7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJSCXVOHBMWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrobenzenesulfinyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504671.png)
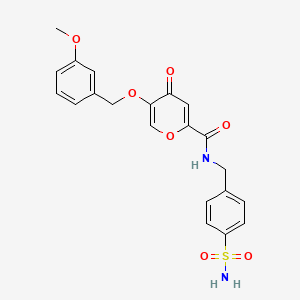


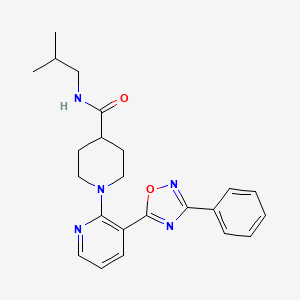

![5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2504679.png)

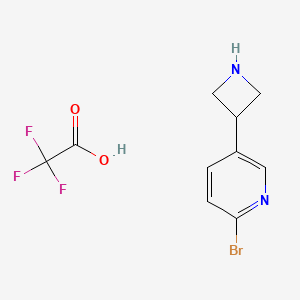
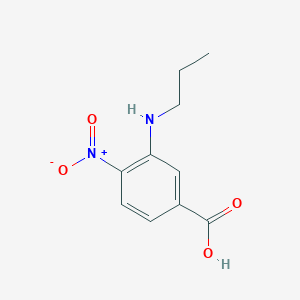


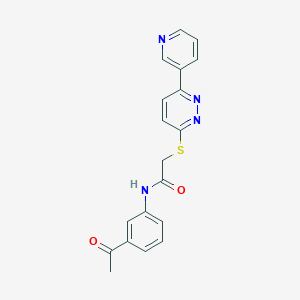
![[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2504691.png)